

Simultaneous Imaging of Mg^{2+} and Ca^{2+} with KMg-104AM: Application Notes and Protocols

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Compound of Interest

Compound Name: *Kmg-104AM*

Cat. No.: *B12426902*

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Introduction

Magnesium (Mg^{2+}) and calcium (Ca^{2+}) are essential divalent cations that play critical and often interconnected roles in a vast array of cellular processes. While calcium is a well-established second messenger with rapid and transient signaling dynamics, magnesium acts as a crucial cofactor for numerous enzymes and modulates various cellular functions, including ion channel activity and cellular metabolism. The ability to simultaneously monitor the intracellular concentrations of both ions is paramount for understanding their complex interplay in health and disease. **KMg-104AM** is a fluorescent indicator designed for the detection of intracellular Mg^{2+} , and when used in conjunction with a suitable Ca^{2+} indicator such as Fura-2AM, it enables the simultaneous imaging of these two vital cations. This document provides detailed application notes and protocols for the use of **KMg-104AM** in simultaneous Mg^{2+} and Ca^{2+} imaging.

Quantitative Data Summary

The following table summarizes the key quantitative properties of KMg-104 and Fura-2, the de-esterified forms of the AM esters used for intracellular imaging.

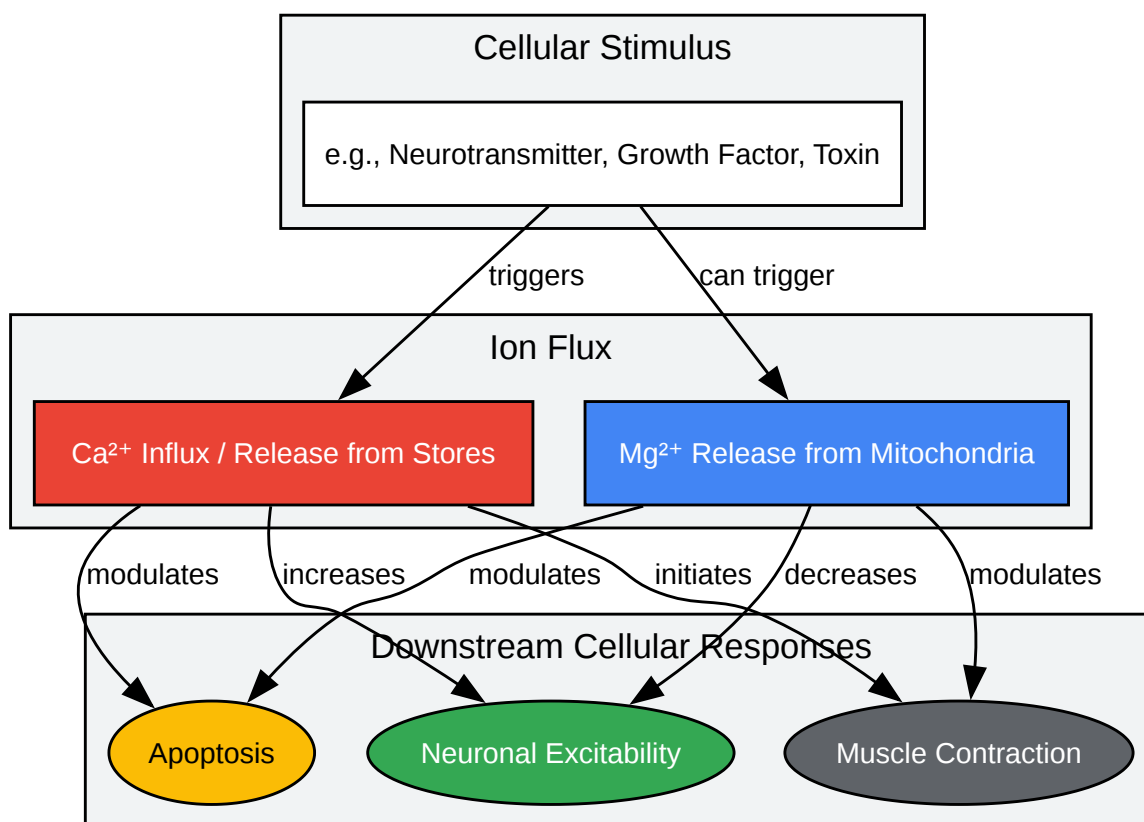
| Property | KMg-104 | Fura-2 |
|--|---|---|
| Analyte | Mg ²⁺ | Ca ²⁺ |
| Excitation Wavelength (Max) | ~488 nm | ~340 nm (Ca ²⁺ -bound), ~380 nm (Ca ²⁺ -free) |
| Emission Wavelength (Max) | ~515 nm | ~510 nm |
| Dissociation Constant (Kd) for primary ion | ~2.1 mM for Mg ²⁺ | ~145 nM for Ca ²⁺ |
| Dissociation Constant (Kd) for competing ion | ~7.5 mM for Ca ²⁺ | >1 mM for Mg ²⁺ |
| Quantum Yield | Information not readily available | 0.23 (Ca ²⁺ -free) to 0.49 (Ca ²⁺ -bound) |
| pH sensitivity | Insensitive in the physiological range (pH 6.0-7.5) | Minimal in the physiological range |

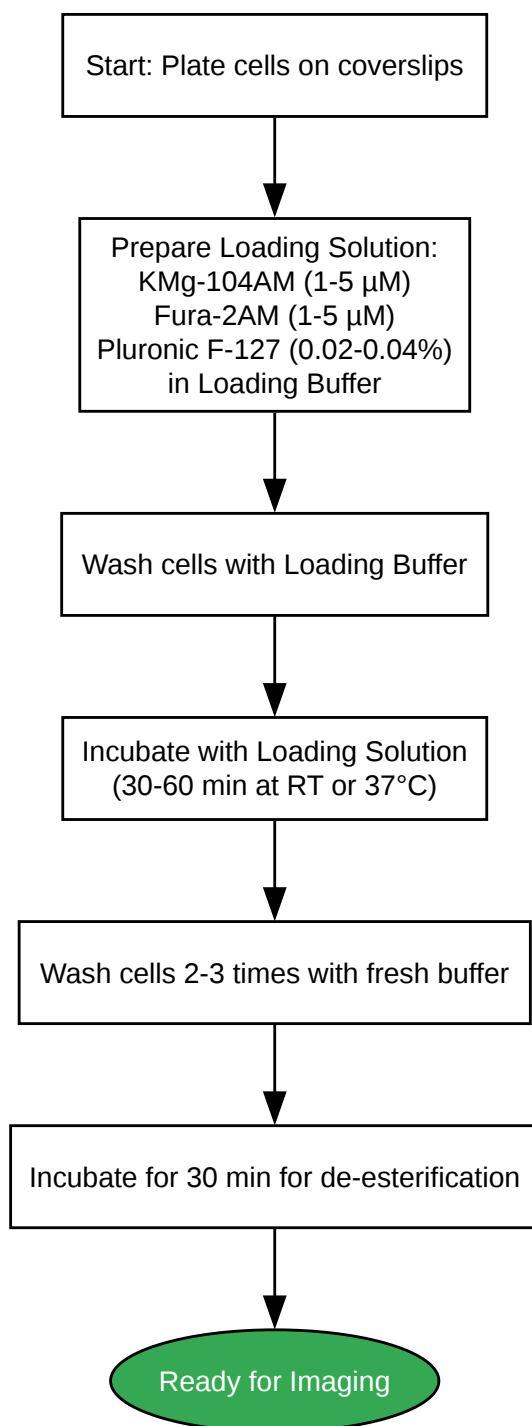
Signaling Pathways and Applications

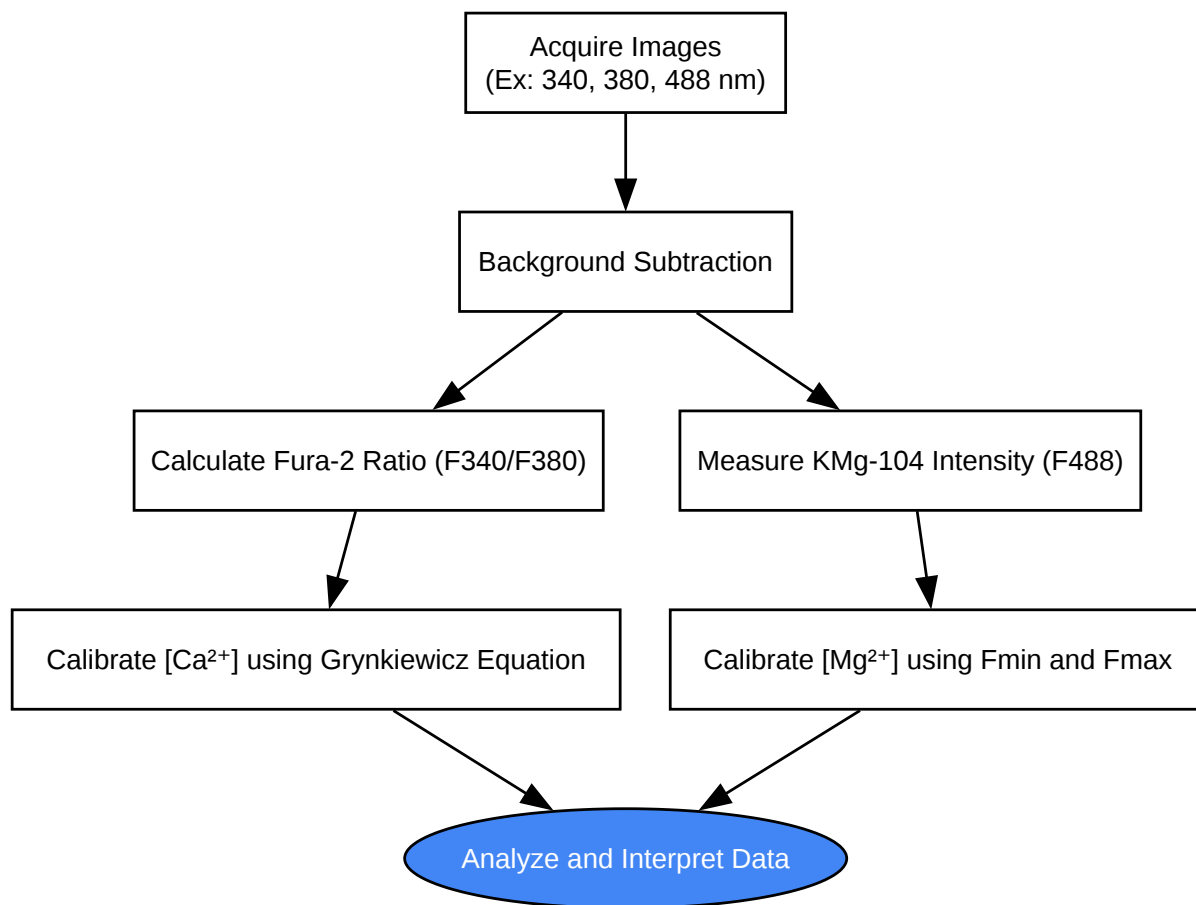
The simultaneous imaging of Mg²⁺ and Ca²⁺ is crucial for elucidating their roles in various signaling pathways.

- **Apoptosis:** Both Mg²⁺ and Ca²⁺ are involved in the regulation of programmed cell death. An increase in intracellular Mg²⁺ is thought to be necessary for the activation of Ca²⁺/Mg²⁺-dependent endonucleases that lead to DNA fragmentation, a hallmark of apoptosis.[\[1\]](#)[\[2\]](#) Simultaneous imaging can clarify the temporal relationship between changes in these ions during the apoptotic cascade.
- **Neuronal Excitability:** Mg²⁺ and Ca²⁺ have opposing effects on neuronal excitability.[\[3\]](#)[\[4\]](#) Ca²⁺ influx is essential for neurotransmitter release, while Mg²⁺ can block NMDA receptors and voltage-gated Ca²⁺ channels, thereby reducing neuronal firing.[\[3\]](#) Monitoring both ions simultaneously is key to understanding the regulation of synaptic transmission and neuronal plasticity.

- **Muscle Contraction:** In cardiac muscle, Ca^{2+} binding to troponin C initiates contraction, while Mg^{2+} can compete with Ca^{2+} for these binding sites, thereby modulating contractility. Simultaneous imaging in cardiomyocytes can provide insights into the role of Mg^{2+} in excitation-contraction coupling and its potential dysregulation in cardiac diseases.







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